methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate
CAS No.:
Cat. No.: VC16340552
Molecular Formula: C21H19N3O5
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O5 |
|---|---|
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | methyl 2-[3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoylamino]acetate |
| Standard InChI | InChI=1S/C21H19N3O5/c1-29-18(26)12-22-17(25)10-11-23-19-13-6-2-3-7-14(13)21(28)24(19)16-9-5-4-8-15(16)20(23)27/h2-9,19H,10-12H2,1H3,(H,22,25) |
| Standard InChI Key | IPBZMFHBSRWSQJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CNC(=O)CCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Introduction
Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is a complex organic compound belonging to the isoindoloquinazoline class of derivatives. It is characterized by a unique structure featuring a dihydroisoindoloquinazoline backbone, which is of significant interest in medicinal chemistry due to its diverse biological activities.
Synthesis
The synthesis of methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate typically involves multi-step organic reactions. These steps require careful optimization of reaction conditions to maximize yield and purity. While specific synthesis pathways are not detailed in the reviewed sources, the general approach involves the use of advanced organic chemistry techniques, possibly including the formation of the isoindoloquinazoline core through reactions involving phthalimides or other precursors .
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in cancer research. Preliminary studies suggest it may possess antitumor properties by interfering with cellular pathways involved in tumor growth and metastasis. Additionally, it has shown potential as an anti-inflammatory agent by modulating immune responses.
Interaction Studies
Understanding how methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and fluorescence spectroscopy can be employed to study these interactions further. The compound's unique structural features enable it to bind effectively to specific molecular targets, including enzymes, receptors, and nucleic acids, which underlines its potential therapeutic applications.
Comparison with Similar Compounds
Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is distinct from other isoindoloquinazoline derivatives due to its combination of the isoindoloquinazoline core with a glycine derivative. This structural feature may enhance its solubility and biological activity compared to similar compounds lacking the glycine moiety.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Methyl-5H-dihydroisoindolo[2,1-a]quinazoline | Not specified | Lacks glycine moiety; primarily studied for neuroprotective effects |
| 5-Aryl-dihydroisoindolo[2,1-a]quinolinones | Varies | Exhibits varied biological activity depending on aryl substitution; no glycine component |
| 3-(5-Methoxycarbonyl-1H-indol-3-yl)-propanoic acid | Not specified | Contains methoxycarbonyl but lacks the quinazoline structure |
Potential Applications
Given its biological activities, methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate has potential applications in medicinal chemistry, particularly in the treatment of diseases such as cancer and infections. Further research is needed to fully explore its therapeutic potential and to understand its interactions with biological systems.
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